REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].Cl[C:7]1[S:8][CH:9]=[C:10]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:11]=1.C(N(CC)CC)C>CN(C)C=O>[CH2:1]([N:3]([CH2:4][CH3:5])[C:7]1[S:8][CH:9]=[C:10]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:11]=1)[CH3:2]
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Name
|
|
Quantity
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2.3 g
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Type
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reactant
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Smiles
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C(C)NCC
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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ClC=1SC=C(N1)C(=O)OCC
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Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction described in Preparation 26
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Name
|
|
Type
|
product
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Smiles
|
C(C)N(C=1SC=C(N1)C(=O)OCC)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |